rac-(3R,4S)-4-ethynylpyrrolidin-3-ol hydrochloride, trans
Description
rac-(3R,4S)-4-Ethynylpyrrolidin-3-ol hydrochloride, trans is a chiral pyrrolidine derivative characterized by a hydroxyl group at the 3-position and an ethynyl (acetylene) group at the 4-position of the pyrrolidine ring. The trans stereochemistry (3R,4S configuration) and the hydrochloride salt enhance its solubility in aqueous media, making it suitable for biological studies . The ethynyl group provides unique reactivity, enabling applications in click chemistry and as a synthetic intermediate for pharmaceuticals .
Properties
CAS No. |
2703748-85-8 |
|---|---|
Molecular Formula |
C6H10ClNO |
Molecular Weight |
147.60 g/mol |
IUPAC Name |
(3S,4R)-4-ethynylpyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C6H9NO.ClH/c1-2-5-3-7-4-6(5)8;/h1,5-8H,3-4H2;1H/t5-,6-;/m1./s1 |
InChI Key |
WSTHUZGBGXDCHU-KGZKBUQUSA-N |
Isomeric SMILES |
C#C[C@@H]1CNC[C@H]1O.Cl |
Canonical SMILES |
C#CC1CNCC1O.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of rac-(3R,4S)-4-ethynylpyrrolidin-3-ol hydrochloride, trans typically involves the construction of the pyrrolidine ring followed by the introduction of the ethynyl group. One common synthetic route includes the use of starting materials such as proline derivatives, which undergo cyclization to form the pyrrolidine ring. The ethynyl group is then introduced through a series of reactions involving alkynylation. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to achieve the desired stereochemistry .
Chemical Reactions Analysis
rac-(3R,4S)-4-ethynylpyrrolidin-3-ol hydrochloride, trans can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the saturation of the ethynyl group to form alkanes.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, where reagents like thionyl chloride can convert the hydroxyl group to a chloride, forming new derivatives.
Scientific Research Applications
rac-(3R,4S)-4-ethynylpyrrolidin-3-ol hydrochloride, trans has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as its role in modulating biological pathways related to diseases.
Mechanism of Action
The mechanism of action of rac-(3R,4S)-4-ethynylpyrrolidin-3-ol hydrochloride, trans involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s stereochemistry .
Comparison with Similar Compounds
Key Observations :
- Functional Groups : The ethynyl group in the target compound distinguishes it from phenyl, tert-butyl, or methoxy-substituted analogues, enabling distinct reactivity (e.g., cycloaddition reactions) .
- Stereochemistry : The trans configuration (3R,4S) is critical for binding to chiral biological targets, as seen in enzyme inhibition studies .
- Solubility : Hydrochloride salts universally improve aqueous solubility, but hydrophobic substituents (e.g., phenyl, benzyl) reduce bioavailability compared to polar groups like hydroxyl or ethynyl .
Biological Activity
The compound rac-(3R,4S)-4-ethynylpyrrolidin-3-ol hydrochloride, trans is a pyrrolidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
rac-(3R,4S)-4-ethynylpyrrolidin-3-ol hydrochloride belongs to a class of compounds known for their diverse biological activities. The compound's structure can be represented as follows:
Research indicates that rac-(3R,4S)-4-ethynylpyrrolidin-3-ol hydrochloride interacts with various neurotransmitter systems, particularly focusing on the following:
- Dopamine Transporter (DAT) : The compound exhibits high affinity for DAT, which is critical in the modulation of dopaminergic signaling. This interaction suggests potential applications in treating conditions such as depression and substance abuse disorders .
- Norepinephrine Transporter (NET) : It also shows moderate to high affinity for NET, indicating its role in norepinephrine reuptake inhibition, which may enhance mood and alertness .
Biological Activity Overview
The biological activity of rac-(3R,4S)-4-ethynylpyrrolidin-3-ol hydrochloride can be summarized as follows:
Case Studies
- Locomotor Activity in Mice : A study evaluated the effects of rac-(3R,4S)-4-ethynylpyrrolidin-3-ol hydrochloride on locomotor activity. Results indicated that the compound significantly increased locomotion compared to control groups, suggesting stimulant-like properties .
- Cocaine Discriminative Stimulus : In a rat model, the compound was able to generalize the cocaine discriminative stimulus, indicating its potential for abuse liability similar to cocaine but with a longer duration of action .
Research Findings
Recent studies have highlighted the following findings regarding the compound's biological activity:
- In Vitro Studies : High-affinity binding assays revealed that rac-(3R,4S)-4-ethynylpyrrolidin-3-ol hydrochloride binds effectively to DAT and NET with Ki values indicating strong potency (e.g., Ki for DAT was found to be as low as 2.29 nM) .
- Behavioral Studies : Behavioral assessments showed that compounds with similar structures exhibited prolonged effects on locomotion and cognitive enhancement in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
